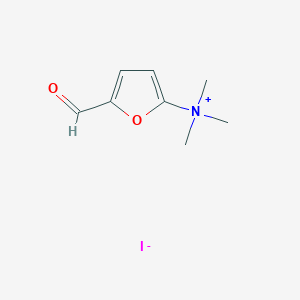
5-Formyl-N,N,N-trimethylfuran-2-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-N,N,N-trimethylfuran-2-aminium iodide is a chemical compound with the molecular formula C8H12INO2 It is a derivative of furan, a heterocyclic organic compound, and contains a formyl group, a trimethylammonium group, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-N,N,N-trimethylfuran-2-aminium iodide typically involves the reaction of 5-formylfuran with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{5-Formylfuran} + \text{Trimethylamine} + \text{Iodide source} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-N,N,N-trimethylfuran-2-aminium iodide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents.
Substitution: The iodide ion can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and other nucleophilic species.
Major Products Formed
Oxidation: 5-Formyl-N,N,N-trimethylfuran-2-aminium carboxylate.
Reduction: 5-Hydroxymethyl-N,N,N-trimethylfuran-2-aminium iodide.
Substitution: 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride/bromide (depending on the nucleophile used).
Applications De Recherche Scientifique
5-Formyl-N,N,N-trimethylfuran-2-aminium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other furan derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Formyl-N,N,N-trimethylfuran-2-aminium iodide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the trimethylammonium group can interact with negatively charged species. The iodide ion can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide
- 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride
- 5-Formyl-N,N,N-trimethylfuran-2-aminium fluoride
Uniqueness
5-Formyl-N,N,N-trimethylfuran-2-aminium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion can also affect the solubility and stability of the compound, making it distinct from its bromide, chloride, and fluoride counterparts.
Propriétés
Numéro CAS |
82386-86-5 |
|---|---|
Formule moléculaire |
C8H12INO2 |
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
(5-formylfuran-2-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H12NO2.HI/c1-9(2,3)8-5-4-7(6-10)11-8;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AQPSOYLYKZKNFZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC=C(O1)C=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
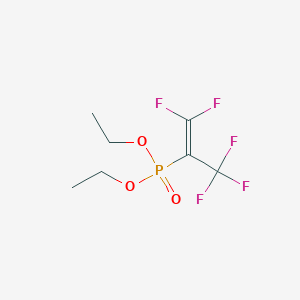
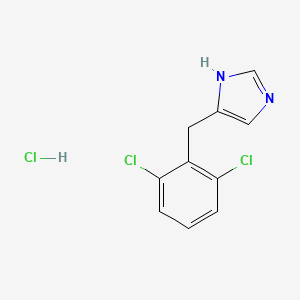
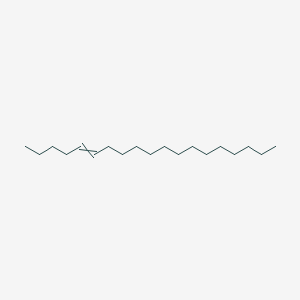
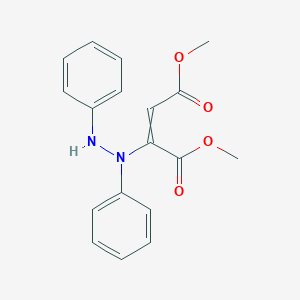
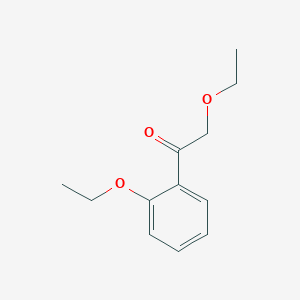
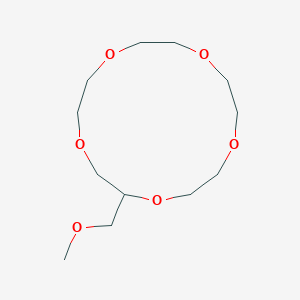
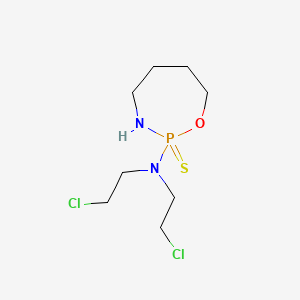
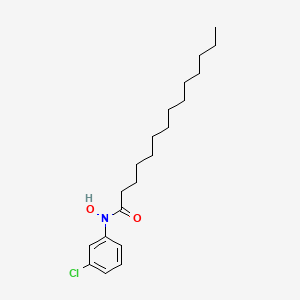
![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
